N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
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Overview
Description
N-(3-BENZOYL-1,1-DIOXIDO-2-PENTYL-2H-1,2-BENZOTHIAZIN-4-YL)-2-(2,5-DIOXO-1-PYRROLIDINYL)ACETAMIDE is a complex organic compound that belongs to the class of benzothiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BENZOYL-1,1-DIOXIDO-2-PENTYL-2H-1,2-BENZOTHIAZIN-4-YL)-2-(2,5-DIOXO-1-PYRROLIDINYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the desired chemical transformations. Common synthetic routes may include:
Formation of the benzothiazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzoyl group: This can be achieved through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Attachment of the pentyl group: This step may involve alkylation reactions using pentyl halides.
Formation of the pyrrolidinylacetamide moiety: This can be accomplished through amide bond formation using appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-BENZOYL-1,1-DIOXIDO-2-PENTYL-2H-1,2-BENZOTHIAZIN-4-YL)-2-(2,5-DIOXO-1-PYRROLIDINYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Halides, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-BENZOYL-1,1-DIOXIDO-2-PENTYL-2H-1,2-BENZOTHIAZIN-4-YL)-2-(2,5-DIOXO-1-PYRROLIDINYL)ACETAMIDE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Benzothiazine derivatives: Compounds with similar core structures but different substituents.
Pyrrolidinylacetamide derivatives: Compounds with similar side chains but different core structures.
Uniqueness
N-(3-BENZOYL-1,1-DIOXIDO-2-PENTYL-2H-1,2-BENZOTHIAZIN-4-YL)-2-(2,5-DIOXO-1-PYRROLIDINYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H27N3O6S |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
N-(3-benzoyl-1,1-dioxo-2-pentyl-1λ6,2-benzothiazin-4-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C26H27N3O6S/c1-2-3-9-16-29-25(26(33)18-10-5-4-6-11-18)24(19-12-7-8-13-20(19)36(29,34)35)27-21(30)17-28-22(31)14-15-23(28)32/h4-8,10-13H,2-3,9,14-17H2,1H3,(H,27,30) |
InChI Key |
LPCAYUMOPXQPHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=C(C2=CC=CC=C2S1(=O)=O)NC(=O)CN3C(=O)CCC3=O)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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